2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is a complex organic compound that features both pyridine and oxadiazole moieties. This compound is of interest due to its potential applications in medicinal chemistry and materials science. The chemical structure includes a chlorine atom and a pyridine ring substituted with a 1,2,4-oxadiazole, which contributes to its unique properties.
2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine falls under the classification of heterocyclic compounds due to the presence of nitrogen atoms in its rings. It is specifically categorized as a chlorinated pyridine derivative.
The synthesis of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine typically involves multi-step organic reactions. One common approach includes:
Technical details regarding specific reaction conditions (temperature, solvents) and yields are typically found in specialized literature or patents .
The molecular formula for 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is . Its molecular weight is approximately 223.66 g/mol. The structure can be represented using various notations:
SBGXCOJNIXTIHE-UHFFFAOYSA-N
CC(C)C1=NOC(=N1)C2=CC(=NC=C2)Cl
The compound features a central pyridine ring substituted with both a chlorine atom and an oxadiazole group, which influences its chemical reactivity and biological activity .
The topological polar surface area is 51.8 Ų, indicating potential solubility characteristics relevant for biological applications.
The reactivity of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine can be explored through various chemical transformations:
These reactions are essential for modifying the compound for specific applications in drug development and material science .
The mechanism of action for compounds like 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine often involves interaction with biological targets such as enzymes or receptors.
Quantitative data on binding affinities and biological activities would typically be derived from pharmacological studies .
The appearance of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine is typically that of a powder at room temperature.
Key chemical properties include:
Further analyses such as spectroscopic techniques (NMR, IR) are commonly employed to characterize these properties .
The potential applications of 2-Chloro-3-(3-pyridin-4-yl-[1,2,4]oxadiazol-5-yl)-pyridine span several fields:
Continued research into this compound could yield significant insights into its utility across these domains .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0